6,8-Dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C11H15N. It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of two methyl groups at positions 6 and 8 on the quinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another approach involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to fully hydrogenated derivatives.
Substitution: It can undergo substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, fully hydrogenated tetrahydroquinoline derivatives, and N-substituted tetrahydroquinolines.
Scientific Research Applications
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl groups at positions 6 and 8.
6-Methyl-1,2,3,4-tetrahydroquinoline: A derivative with a single methyl group at position 6.
8-Methyl-1,2,3,4-tetrahydroquinoline: A derivative with a single methyl group at position 8.
Uniqueness
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two methyl groups at specific positions on the quinoline ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other tetrahydroquinoline derivatives .
Properties
CAS No. |
41910-65-0 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
IIYDCBDQCBTBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCCN2)C |
Origin of Product |
United States |
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